Functional Group Differentiation: Terminal Benzamide vs. Methyl Ester in Triazolopyridazine Analogs
The target compound features a primary amide (-CONH2) at the terminal phenyl ring, distinguishing it from the commercially available methyl benzoate analog Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate. According to the vendor datasheet, the methyl ester analog has a molecular weight of 355.3 g/mol (C17H17N5O4) , versus 340.34 g/mol (C16H16N6O3) for the target compound. This structural difference results in an additional hydrogen bond donor (calculated HBD count increases from 1 to 2) for the primary benzamide, which is critical for target engagement in TrkA kinase inhibitors where the terminal amide often forms key hydrogen bonds within the ATP-binding pocket [1]. The methyl ester is a prodrug-like moiety that requires hydrolysis for activity, whereas the primary benzamide is the active pharmacophore.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Terminal Functional Group |
|---|---|
| Target Compound Data | HBD = 2 (primary amide -CONH2); Molecular Weight = 340.34 g/mol; Molecular Formula = C16H16N6O3 |
| Comparator Or Baseline | Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate: HBD = 1 (methyl ester -COOCH3); MW = 355.3 g/mol; MF = C17H17N5O4 |
| Quantified Difference | ΔHBD = +1 (target has one additional hydrogen bond donor); ΔMW = -14.96 g/mol (target is lighter); target contains one additional nitrogen atom and one fewer oxygen atom. |
| Conditions | Computed molecular properties based on chemical structures; no biological assay comparison available. |
Why This Matters
For medicinal chemistry campaigns targeting TrkA or related kinases, the primary benzamide is the desired pharmacophore for direct target engagement, and procurement of the methyl ester analog would introduce unnecessary metabolic liability and potential inactivity in biochemical assays.
- [1] Anonymous. (2015). TrKA kinase inhibitors, compositions and methods thereof. US Patent US9914736B2. The patent describes the importance of the benzamide moiety for TrkA binding. View Source
